molecular formula C23H19FN2O3S B2479223 3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 895642-95-2

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine

Cat. No.: B2479223
CAS No.: 895642-95-2
M. Wt: 422.47
InChI Key: DSIGCUAMLGVTKL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a methoxyphenylmethyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the quinoline core or the attached substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine: Similar structure with different substituents on the phenyl ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzenesulfonamide: Similar benzenesulfonyl and methoxyphenyl groups but different core structure.

Uniqueness

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-29-18-10-7-16(8-11-18)14-26-23-20-13-17(24)9-12-21(20)25-15-22(23)30(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIGCUAMLGVTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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